(Z)-2-(3-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide
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Overview
Description
(Z)-2-(3-(difluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a difluoromethyl group and an N’-hydroxyacetimidamide moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-(difluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent like difluoromethyl iodide.
Formation of the N’-hydroxyacetimidamide Moiety: This step involves the reaction of the piperidine derivative with hydroxylamine and acetic anhydride to form the N’-hydroxyacetimidamide group.
Industrial Production Methods
Industrial production of (Z)-2-(3-(difluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-(difluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
(Z)-2-(3-(difluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-2-(3-(difluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The difluoromethyl group and N’-hydroxyacetimidamide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(3-(trifluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
(Z)-2-(3-(methyl)piperidin-1-yl)-N’-hydroxyacetimidamide: Similar structure with a methyl group instead of a difluoromethyl group.
Uniqueness
(Z)-2-(3-(difluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.
Properties
Molecular Formula |
C8H15F2N3O |
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Molecular Weight |
207.22 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)piperidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H15F2N3O/c9-8(10)6-2-1-3-13(4-6)5-7(11)12-14/h6,8,14H,1-5H2,(H2,11,12) |
InChI Key |
MJDFBXFWLWANCS-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(CN(C1)C/C(=N/O)/N)C(F)F |
Canonical SMILES |
C1CC(CN(C1)CC(=NO)N)C(F)F |
Origin of Product |
United States |
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